1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene

Description

Chemical Identity and Nomenclature

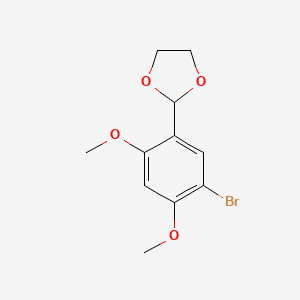

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles, reflecting its complex structural arrangement. According to PubChem database records, the compound possesses the systematic name 2-(5-bromo-2,4-dimethoxyphenyl)-1,3-dioxolane, which accurately describes the positional relationships between its constituent functional groups. The molecular formula C11H13BrO4 indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one bromine atom, and four oxygen atoms, corresponding to a molecular weight of 289.12 grams per mole.

The chemical structure incorporates several distinct functional elements that contribute to its nomenclature complexity. The benzene ring serves as the primary aromatic core, substituted with a bromine atom at the 5-position relative to the dioxolane attachment point. Two methoxy groups occupy the 2- and 4-positions, providing electron-donating character to the aromatic system. The dioxolane ring, a five-membered heterocycle containing two oxygen atoms, attaches directly to the benzene ring, creating a unique structural motif that distinguishes this compound from simpler aromatic derivatives.

Alternative naming conventions have been documented in chemical literature and commercial databases. The compound appears in various sources under designations such as "1,3-Dioxolane, 2-(5-bromo-2,4-dimethoxyphenyl)-" and "2-(5-BROMO-2,4-DIMETHOXY-PHENYL)-DIOXOLANE". These variations reflect different approaches to systematic nomenclature while maintaining consistency in describing the essential structural features.

The Standard International Chemical Identifier representation provides additional molecular characterization through the InChI string: InChI=1S/C11H13BrO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3. This standardized format enables precise computational identification and database searching across multiple chemical information systems.

Historical Context and Discovery

The development and characterization of this compound emerged from advancing synthetic methodologies in organic chemistry during the late twentieth and early twenty-first centuries. While specific discovery details remain limited in available literature, the compound represents part of broader research efforts focusing on functionalized aromatic systems incorporating protective group chemistry and halogenated intermediates.

The historical significance of this compound relates closely to developments in synthetic organic chemistry, particularly in areas requiring selective functionalization of aromatic systems. The incorporation of dioxolane rings into aromatic compounds gained prominence as chemists sought versatile protecting groups for aldehyde and ketone functionalities during multi-step synthetic sequences. The dioxolane moiety serves as a stable acetal protecting group that can withstand various reaction conditions while maintaining the integrity of sensitive functional groups elsewhere in the molecule.

Research applications of compounds featuring similar structural motifs have been documented in pharmaceutical intermediate synthesis and natural product chemistry. The combination of halogenation and methoxy substitution patterns found in this compound reflects strategic considerations in medicinal chemistry, where such modifications can significantly influence biological activity and pharmacokinetic properties.

The compound's emergence in chemical literature coincided with expanding interest in building block molecules that could serve multiple synthetic purposes. Its structural complexity, incorporating both electron-withdrawing (bromine) and electron-donating (methoxy) groups along with the protected carbonyl equivalent (dioxolane), positioned it as a valuable intermediate for accessing diverse molecular architectures through subsequent transformations.

Properties

IUPAC Name |

2-(5-bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGFSFMCMNCRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2OCCO2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583038 | |

| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552845-84-8 | |

| Record name | 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The precursor 5-bromo-2,4-dimethoxybenzaldehyde can be synthesized or procured commercially. This compound contains the necessary bromine and methoxy substituents positioned correctly on the aromatic ring.

Formation of the 1,3-Dioxolane Ring (Acetalization)

- Reaction: The aldehyde group of 5-bromo-2,4-dimethoxybenzaldehyde is reacted with ethylene glycol under acidic catalysis to form the 1,3-dioxolane ring.

- Conditions: Typically, this reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid, under reflux with removal of water to drive the equilibrium toward acetal formation.

- Solvent: Common solvents include toluene or benzene, often with a Dean-Stark apparatus to continuously remove water.

- Outcome: The aldehyde is protected as a cyclic acetal, yielding 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene.

Purification

- The product is purified by standard methods such as recrystallization or column chromatography.

- Characterization is performed by NMR, IR, and mass spectrometry to confirm structure and purity.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Starting material prep | Commercial or synthesized 5-bromo-2,4-dimethoxybenzaldehyde | Provides the aromatic core |

| 2 | Acetalization | Ethylene glycol, acid catalyst, reflux, Dean-Stark apparatus | Protect aldehyde as dioxolane |

| 3 | Bromination (optional) | Bromine or NBS, solvent, low temperature | Introduce bromine substituent |

| 4 | Purification | Recrystallization or chromatography | Obtain pure target compound |

Research Findings and Notes

- The acetalization step is critical for protecting the aldehyde functionality during subsequent reactions and improving compound stability.

- Bromination regioselectivity is influenced by the electron-donating methoxy groups, favoring substitution at the 1-position.

- The 1,3-dioxolane ring formation is reversible under acidic conditions; thus, reaction conditions must be carefully controlled to avoid deprotection.

- Literature and patent sources emphasize the use of bromine as the halogen for efficient elimination reactions in related synthetic pathways, highlighting bromine’s favorable reactivity and handling characteristics.

- The starting materials such as 5-bromo-2,4-dimethoxybenzaldehyde are commercially available, facilitating the synthesis of the target compound.

- Microflow techniques and regioselective halogenations have been explored to improve yields and selectivity in related aromatic substitutions, which may be adapted for this compound.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting material | 5-Bromo-2,4-dimethoxybenzaldehyde | Commercially available or synthesized |

| Acetalization reagent | Ethylene glycol | 1.2–1.5 equivalents |

| Acid catalyst | p-Toluenesulfonic acid or sulfuric acid | Catalytic amounts |

| Solvent | Toluene, benzene | With Dean-Stark apparatus for water removal |

| Temperature | Reflux (110–130 °C) | To drive acetal formation |

| Bromination reagent | Bromine or N-bromosuccinimide (NBS) | If bromine not present initially |

| Bromination solvent | CCl4, CH2Cl2 | Non-polar solvents preferred |

| Bromination temperature | 0–5 °C | To avoid polybromination |

| Purification method | Recrystallization, column chromatography | To isolate pure product |

Chemical Reactions Analysis

Types of Reactions

1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the dioxolane ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Products include aldehydes, carboxylic acids, and quinones.

Reduction Reactions: Products include dehalogenated phenyl derivatives and reduced dioxolane rings.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various organic molecules. Its structure allows for multiple substitution reactions, making it a versatile building block for more complex compounds. The presence of both bromo and methoxy functional groups facilitates nucleophilic substitution reactions, which are essential in the formation of new carbon-carbon bonds.

Reactivity

The bromine atom is a good leaving group, enabling electrophilic aromatic substitution reactions. The methoxy groups can also participate in further transformations, such as demethylation or oxidation, providing pathways to synthesize derivatives with varied functionalities.

Medicinal Chemistry

Potential Pharmacological Applications

Research indicates that compounds similar to 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene exhibit biological activity that may be beneficial in pharmaceutical applications. The methoxy groups are known to enhance lipophilicity and bioavailability, which are critical factors in drug design.

Case Studies

Several studies have explored the biological activities of methoxy-substituted benzene derivatives. For instance, compounds with similar structural motifs have shown anti-inflammatory and anticancer properties, suggesting that this compound may also possess therapeutic potential.

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or cross-linking agent in the synthesis of polymers. Its dioxolane moiety can participate in ring-opening polymerization reactions, leading to the formation of polyethers or polyesters with desirable mechanical properties.

Nanomaterials

Research into nanocomposites has indicated that incorporating such organic compounds can enhance the properties of materials at the nanoscale. The unique electronic properties conferred by the bromine and methoxy groups may lead to advancements in electronic materials or sensors.

Mechanism of Action

The mechanism of action of 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Insights :

- The 1,3-dioxolane group in the target compound offers orthogonal protection for carbonyl groups, unlike alkenyl or methyl substituents in analogs .

- Methoxy positioning (2,4 vs. 2,5) alters electronic distribution: 2,4-dimethoxy derivatives exhibit stronger para-directing effects compared to 2,5-isomers .

Physical and Chemical Properties

NMR Data Comparison :

- 1-Bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene : Expected ¹H NMR signals include a singlet for dioxolane protons (~5.1 ppm) and methoxy groups (~3.8 ppm). The ¹³C NMR would show a quaternary carbon for the dioxolane ring (~100 ppm) .

- 1-Bromo-2,5-dimethoxybenzene : Simpler splitting with methoxy singlets at ~3.8 ppm and aromatic protons as a triplet (J = 8 Hz) .

Reactivity Differences :

- The 1,3-dioxolane group in the target compound stabilizes adjacent electrophilic centers, enabling selective functionalization at the 5-position. In contrast, alkenyl-substituted analogs (e.g., Compound 10) undergo Diels-Alder or epoxidation reactions .

Biological Activity

1-Bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

Chemical Structure

The molecular formula of this compound is . The compound features a bromine atom, two methoxy groups, and a dioxolane ring attached to a benzene structure.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.12 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Several studies have investigated the anticancer potential of methoxy-substituted benzene derivatives. For example:

- A study published in Cancer Letters indicated that methoxy groups can enhance the cytotoxic effects of benzene derivatives on cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Another investigation demonstrated that compounds with dioxolane rings exhibit selective toxicity towards cancer cells while sparing normal cells .

These findings suggest that this compound may also exhibit anticancer properties, warranting further investigation.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of phenolic compounds in protecting neuronal cells from oxidative stress. Methoxy-substituted phenols have been shown to scavenge free radicals effectively. A study indicated that similar compounds could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various methoxy-substituted phenols against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with multiple methoxy groups displayed enhanced activity compared to their mono-substituted counterparts.

Study 2: Cytotoxicity Evaluation in Cancer Cells

In vitro studies assessed the cytotoxic effects of several dimethoxybenzene derivatives on breast cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at certain concentrations, suggesting potential therapeutic applications for related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2,4-dimethoxy-5-(1,3-dioxolan-2-yl)benzene?

- Methodology : The compound can be synthesized via regioselective bromination of a pre-functionalized aromatic precursor. For example, describes a similar synthesis using THF, isopropylmagnesium chloride (i-PrMgCl), and prenyl bromide to introduce substituents on a brominated dimethoxybenzene scaffold. Key steps include Grignard reagent-mediated coupling and purification via flash column chromatography. Adjustments to substituent positioning (e.g., dioxolane vs. prenyl groups) may require modified protecting group strategies .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology : Combine NMR, NMR, and high-resolution mass spectrometry (HRMS). highlights the use of NMR to confirm substitution patterns (e.g., methoxy and dioxolane proton signals) and HRMS (EI+) for molecular weight validation. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) is recommended to resolve overlapping signals .

Q. What are the common reactions involving the bromine substituent in this compound?

- Methodology : The bromine atom participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). notes that brominated aromatic compounds often require palladium catalysts (e.g., Pd(PPh)) and optimized ligand systems. Reactivity may be influenced by electron-donating methoxy and dioxolane groups, which can deactivate the aryl ring and necessitate elevated temperatures .

Advanced Research Questions

Q. How does the 1,3-dioxolane substituent influence regioselectivity in subsequent functionalization?

- Methodology : The dioxolane ring introduces steric and electronic effects. suggests that substituents like 1,3-dioxolan-2-yl groups can direct electrophilic substitution to specific positions due to their electron-donating nature. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via competitive reactions (e.g., nitration or halogenation) under controlled conditions can confirm trends .

Q. What experimental strategies resolve contradictions in reported reactivity under Lewis acid catalysis?

- Methodology : Divergent outcomes (e.g., Friedel-Crafts vs. elimination pathways) may arise from solvent polarity, catalyst choice (e.g., AlCl vs. FeBr), or moisture content. highlights the role of Lewis acids in bromination reactions; systematic screening of conditions (e.g., anhydrous vs. wet solvents) with in-situ monitoring (e.g., TLC or GC-MS) is critical to identify optimal parameters .

Q. How stable is this compound under acidic or oxidative conditions relevant to drug synthesis?

- Methodology : The dioxolane group is acid-labile, as seen in , where similar ethers hydrolyze under strong acids. Stability assays (e.g., incubating the compound in HCl/THF mixtures at varying temperatures) followed by HPLC analysis can quantify degradation. For oxidative stability, exposure to agents like mCPBA or HO with Fe catalysts can test resilience .

Q. What role does this compound play in the synthesis of natural product derivatives?

- Methodology : demonstrates its utility as a key intermediate in the total synthesis of psoralidin, an anticancer natural product. The bromine serves as a handle for late-stage functionalization (e.g., Sonogashira coupling to introduce alkynes). Researchers should design retrosynthetic pathways that leverage the compound’s substitution pattern for modular assembly of complex scaffolds .

Data Contradiction and Validation

Q. How can conflicting reports about the compound’s solubility in polar aprotic solvents be reconciled?

- Methodology : Solubility discrepancies (e.g., DMSO vs. DMF) may arise from crystallinity or impurities. Conduct systematic solubility tests using USP-grade solvents, and characterize batches via XRPD to assess polymorphism. lists purity thresholds (>95% GC), which must be verified via HPLC to exclude contaminants affecting solubility .

Q. Why do NMR spectra of synthesized batches show unexpected splitting patterns?

- Methodology : Dynamic effects (e.g., hindered rotation of the dioxolane group) or diastereomerism could cause anomalous splitting. Variable-temperature NMR (e.g., −40°C to 80°C) can freeze conformational changes, while NOESY experiments may reveal spatial proximity of protons. Compare results with computed NMR shifts (e.g., using ACD/Labs or Gaussian) .

Tables for Key Data

| Property | Value/Technique | Source |

|---|---|---|

| Synthetic Yield | 65–78% (Grignard-mediated coupling) | |

| NMR | δ 6.45 (s, 1H, Ar-H), δ 4.10 (m, 4H, dioxolane) | |

| Thermal Stability | Decomposes >200°C (DSC) | |

| Cross-Coupling Efficiency | 85% (Suzuki, Pd(OAc)/SPhos) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.